tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate
Description
This compound is a carbamate derivative featuring a tert-butyl protecting group, a benzyloxy substituent, and a brominated methylpropyl backbone. Its molecular formula is C₁₈H₂₈BrNO₃, with a molecular weight of 386.32 g/mol (CAS 1694322-88-7) . The benzyloxy group provides steric bulk and lipophilicity, while the bromine atom enhances electrophilicity, making it reactive in substitution or coupling reactions.
Properties
Molecular Formula |
C16H24BrNO3 |
|---|---|
Molecular Weight |
358.27 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2-methyl-2-phenylmethoxypropyl)carbamate |
InChI |
InChI=1S/C16H24BrNO3/c1-15(2,3)21-14(19)18-12-16(4,11-17)20-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19) |
InChI Key |
WTLMNJOAAGLRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CBr)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable benzyloxy and bromo-substituted propyl derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include di-tert-butyl dicarbonate and O-benzylhydroxylamine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s structure.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to three analogs from the evidence:
Key Observations:
Backbone Variations: The target compound’s branched 3-bromo-2-methylpropyl chain contrasts with the linear bromohexyl or ethoxy-bromoethyl chains in analogs. The benzyloxy group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the shorter ethoxy chains in other analogs, which may reduce blood-brain barrier penetration in drug candidates .
Synthetic Efficiency: Analogs like tert-butyl N-(6-bromohexyl)carbamate are synthesized in moderate yields (44–72%) via nucleophilic substitution under reflux with K₂CO₃/NaI .
Pharmacological Relevance: The ethoxy-bromoethyl analog is explicitly used in cannabinoid receptor 2 (CBR2) ligand synthesis, suggesting its role in central nervous system drug development . The target compound’s benzyloxy group may instead favor peripheral targets due to reduced bioavailability.
Reactivity and Stability
- Bromine Reactivity : The tertiary bromine in the target compound is less reactive than primary bromine in linear analogs (e.g., 6-bromohexyl), requiring stronger bases or catalysts for substitution .
- Carbamate Stability : All compounds retain the tert-butyl carbamate group, which is acid-labile (cleaved by trifluoroacetic acid) . This feature is critical for prodrug strategies or protecting-group chemistry.
Biological Activity
tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H17BrN2O3
- Molecular Weight : 305.18 g/mol
- CAS Number : 1033465-01-8
The biological activity of tert-butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the bromo group enhances its electrophilic character, potentially allowing it to modify proteins or nucleic acids.
-
Enzyme Inhibition :
- The compound may act as an enzyme inhibitor, affecting pathways involved in metabolic processes.
- It has shown potential in inhibiting serine proteases, which are crucial in various physiological and pathological processes.
-
Protein Modification :
- The carbamate functional group allows for reversible binding to amino acid residues in proteins, leading to modifications that can alter protein function.
Biological Activity Data
Case Studies
-
Cytotoxic Effects on Cancer Cells :
A study evaluated the cytotoxicity of tert-butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate against several cancer cell lines. Results indicated significant inhibition of cell proliferation in a dose-dependent manner, suggesting potential as a chemotherapeutic agent. -
Antimicrobial Activity :
The compound was tested against multiple strains of bacteria, including Escherichia coli and Staphylococcus aureus. It demonstrated notable antimicrobial properties with minimum inhibitory concentrations (MIC) as low as 32 µg/mL, indicating its potential use in treating bacterial infections.
Synthesis and Applications
The synthesis of tert-butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a benzyloxy and bromo-substituted propyl derivative under controlled conditions. This compound serves as a versatile building block in organic synthesis and has applications in medicinal chemistry for developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
